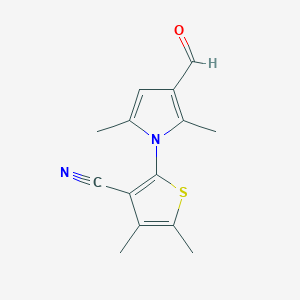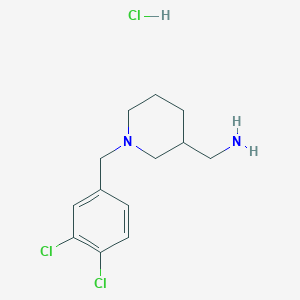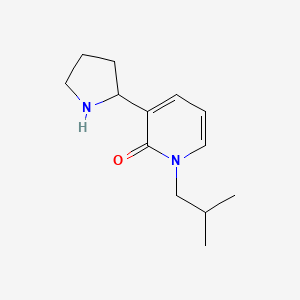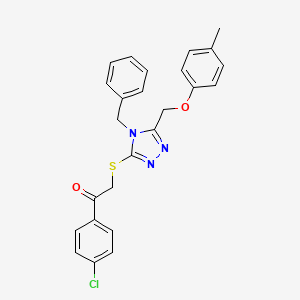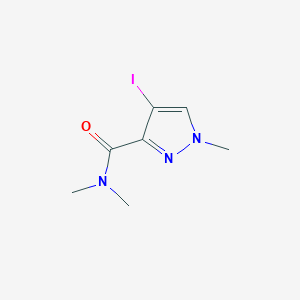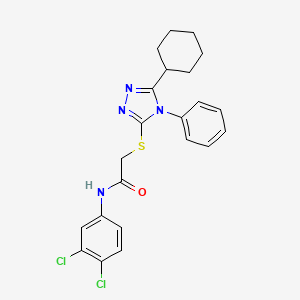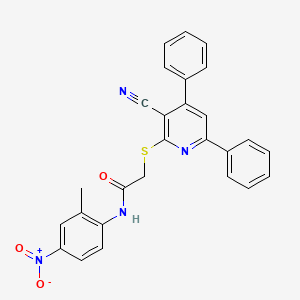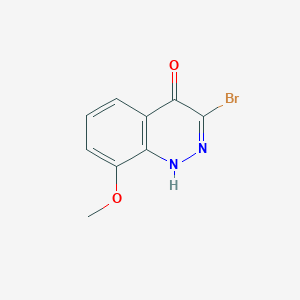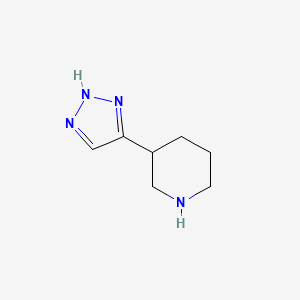
3-(2H-1,2,3-Triazol-4-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2H-1,2,3-Triazol-4-yl)piperidine is a heterocyclic compound that features both a piperidine ring and a 1,2,3-triazole ring
準備方法
Synthetic Routes and Reaction Conditions
This reaction is catalyzed by copper(I) and proceeds under mild conditions, making it highly efficient and widely used in organic synthesis . The reaction conditions often include the use of solvents such as ethanol or water, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis of 3-(2H-1,2,3-Triazol-4-yl)piperidine may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-(2H-1,2,3-Triazol-4-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the piperidine ring, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques and equipment .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce partially or fully reduced triazole derivatives.
科学的研究の応用
3-(2H-1,2,3-Triazol-4-yl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 3-(2H-1,2,3-Triazol-4-yl)piperidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The molecular pathways involved often include signal transduction, gene expression regulation, and metabolic processes .
類似化合物との比較
Similar Compounds
4-(2H-1,2,3-Triazol-2-yl)piperidine: This compound is structurally similar but differs in the position of the triazole ring attachment to the piperidine ring.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Another related compound with two triazole rings attached to a pyridine ring, used in coordination chemistry and materials science.
Uniqueness
3-(2H-1,2,3-Triazol-4-yl)piperidine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H12N4 |
|---|---|
分子量 |
152.20 g/mol |
IUPAC名 |
3-(2H-triazol-4-yl)piperidine |
InChI |
InChI=1S/C7H12N4/c1-2-6(4-8-3-1)7-5-9-11-10-7/h5-6,8H,1-4H2,(H,9,10,11) |
InChIキー |
BGUHWFNSDXHNPX-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)C2=NNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


